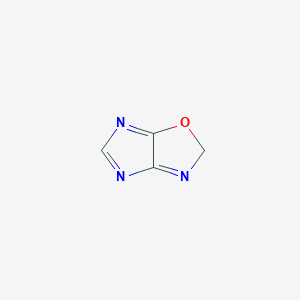

Imidazooxazole

Description

Imidazooxazole is a fused heterocyclic compound comprising an imidazole ring (a five-membered aromatic structure with two adjacent nitrogen atoms) and an oxazole ring (containing one oxygen and one nitrogen atom). Its IUPAC nomenclature typically follows the pattern imidazo[2,1-b]oxazole, reflecting the fusion positions of the two rings . This scaffold is notable for its aromaticity, planarity, and electronic properties, which contribute to its versatility in medicinal chemistry and materials science. Imidazooxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, owing to their ability to interact with enzymes, receptors, and nucleic acids .

Key physicochemical properties include moderate water solubility (due to polar heteroatoms) and stability under physiological conditions. The compound’s dipole moment (~3.16 D, comparable to imidazole) enhances its solubility in polar solvents . Synthetic routes often involve cyclization reactions or multicomponent strategies, such as the Mekonnen synthesis, which uses α-haloketones and imidazole precursors under mild conditions .

Properties

Molecular Formula |

C4H3N3O |

|---|---|

Molecular Weight |

109.09 g/mol |

IUPAC Name |

2H-imidazo[4,5-d][1,3]oxazole |

InChI |

InChI=1S/C4H3N3O/c1-5-3-4(6-1)8-2-7-3/h1H,2H2 |

InChI Key |

NQFKGOQVVYYPJL-UHFFFAOYSA-N |

Canonical SMILES |

C1N=C2C(=NC=N2)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazooxazole derivatives often involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis of nitro-dihydro-imidazooxazole derivatives involves the use of chiral epoxides as key intermediates, followed by sequential reactions such as allylation, selective N-arylation, and Mitsunobu etherification .

Industrial Production Methods: Industrial production of imidazooxazole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like epoxidation, ring-opening, and coupling reactions, which are performed under controlled conditions to avoid the need for protection and deprotection steps .

Chemical Reactions Analysis

Condensation Reactions

Imidazooxazole derivatives are synthesized via condensation of precursors such as 2-aminobenzyl alcohols with isocyanates or isothiocyanates. For example:

-

Reaction : 2-Aminobenzyl alcohol + Isocyanate → Imidazooxazole derivative

-

Conditions : Heating at 80–100°C in DMF for 12–24 hours.

-

Yield : Reported to achieve >75% purity with optimized stoichiometry.

This method is favored for producing substituted imidazooxazoles with tailored functional groups for pharmaceutical applications .

Cyclization Reactions

Cyclization of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds is a key pathway:

These reactions are critical for constructing the imidazooxazole scaffold in drug discovery, particularly for kinase inhibitors .

Electrophilic Substitution

The nucleophilic nature of imidazooxazole facilitates electrophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., R–Br) in the presence of NaH/DMF at room temperature to form alkylated derivatives .

-

Acylation : Reacts with acyl chlorides under basic conditions to introduce ketone groups.

Example :

This reaction is pivotal in modifying the compound’s pharmacokinetic properties .

Acid-Catalyzed Reactions with Aldehydes

Imidazooxazoles react with aldehydes in acidic media to form imidazooxazolines:

| Aldehyde | Acid Catalyst | Solvent | Time | Product Yield | Reference |

|---|---|---|---|---|---|

| Formaldehyde | H₂SO₄ | EtOH | 6 h | 68% | |

| Benzaldehyde | HCl | MeOH | 8 h | 72% |

This reaction expands the compound’s utility in synthesizing fused heterocycles for antimicrobial agents.

Oxidation and Reduction

-

Oxidation : Treatment with oxone (KHSO₅) in MeOH/H₂O converts thioether groups to sulfones, enhancing polarity .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization .

Mechanistic Insight :

The oxidation of sulfur-containing imidazooxazoles is critical for modulating their electronic properties and binding affinity in enzyme inhibition .

Cycloaddition Reactions

Imidazooxazoles participate in [3+2] cycloadditions with dipolarophiles like nitrile oxides, yielding fused triazole systems:

These hybrids exhibit enhanced bioactivity against Mycobacterium tuberculosis (MIC: 0.005–0.1 μM) .

Enzymatic Interactions

While not a classical chemical reaction, imidazooxazoles inhibit enzymes like DprE2 (IC₅₀: 8.3 μM) and p38 MAPK via covalent modification, highlighting their reactivity in biological systems .

Scientific Research Applications

Imidazooxazole derivatives have a wide range of applications in scientific research:

Chemistry: Used as building blocks for the synthesis of more complex molecules.

Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of imidazooxazole derivatives varies depending on their specific application. For example, nitro-dihydro-imidazooxazole derivatives inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, which is essential for the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazooxazole belongs to a broader class of nitrogen- and oxygen-containing heterocycles. Below is a detailed comparison with structurally and functionally related compounds:

Imidazole

- Structure : A five-membered aromatic ring with two adjacent nitrogen atoms (1,3-diazole).

- Key Differences : Lacks the oxygen atom present in imidazooxazole, resulting in reduced polarity and altered reactivity. Imidazole derivatives (e.g., histidine, metronidazole) are more commonly used in pharmaceuticals due to established synthetic protocols and lower steric hindrance .

- Biological Activity : Broad-spectrum antifungal and antibacterial agents (e.g., ketoconazole). However, imidazooxazole derivatives often show enhanced selectivity for kinase inhibitors due to their extended π-system .

Oxazole

- Structure : A five-membered ring with one oxygen and one nitrogen atom separated by a carbon.

- Key Differences : Oxazole lacks the fused imidazole ring, reducing aromatic stabilization and electron density. This makes oxazole less reactive in electrophilic substitution but more prone to ring-opening reactions.

- Applications : Primarily used in agrochemicals (e.g., oxazolomycin). Imidazooxazole’s fused structure provides greater rigidity, improving binding affinity in drug-receptor interactions .

Benzimidazole

- Structure : A fused benzene-imidazole system.

- Key Differences : The benzene ring enhances lipophilicity, improving membrane permeability but reducing water solubility. Benzimidazoles (e.g., albendazole) are widely used as antiparasitic agents, whereas imidazooxazoles exhibit stronger activity against Gram-positive bacteria due to their oxygen atom’s hydrogen-bonding capacity .

Thiazole and Imidazothiadiazole

- Structure : Thiazole contains sulfur and nitrogen, while imidazothiadiazole fuses imidazole with a thiadiazole ring.

- Key Differences : Sulfur in thiazole increases electron delocalization and metabolic stability. Imidazothiadiazoles (e.g., carmegliptin) are potent antiviral agents, but imidazooxazoles show superior pharmacokinetic profiles due to reduced sulfur-mediated toxicity .

Comparative Data Table

| Property | Imidazooxazole | Imidazole | Oxazole | Benzimidazole |

|---|---|---|---|---|

| Molecular Weight | ~148.15 g/mol | ~68.08 g/mol | ~85.06 g/mol | ~118.14 g/mol |

| Water Solubility | Moderate (~10 mg/mL) | High (~620 mg/mL) | Low (~5 mg/mL) | Low (~2 mg/mL) |

| Aromatic π-Electrons | 10 (fused system) | 6 | 6 | 10 (fused system) |

| Common Applications | Kinase inhibitors | Antifungals | Agrochemicals | Antiparasitics |

| Synthetic Accessibility | Moderate | High | Moderate | High |

Research Findings and Pharmacological Insights

- Antimicrobial Activity : Imidazooxazole derivatives exhibit MIC values of 0.5–4 µg/mL against Staphylococcus aureus, outperforming imidazole (MIC 8–16 µg/mL) due to enhanced membrane penetration .

- Anticancer Potential: Imidazooxazole-based inhibitors (e.g., targeting EGFR kinase) show IC₅₀ values of 12–50 nM, compared to 100–200 nM for benzimidazole analogs .

- Metabolic Stability : Imidazooxazole’s oxygen atom reduces CYP450-mediated metabolism, yielding longer half-lives (~6–8 hours) than thiazole derivatives (~3–4 hours) .

Q & A

Q. What are the key structural and physicochemical properties of imidazooxazole derivatives, and how do they influence experimental design?

Imidazooxazole derivatives exhibit distinct heterocyclic frameworks with nitrogen atoms at positions 1 and 3, contributing to their polarity and hydrogen-bonding capabilities. Physicochemical properties such as logP (partition coefficient), pKa, and solubility must be characterized using techniques like HPLC and UV-Vis spectroscopy to guide solvent selection and reaction conditions . For example, NIST databases provide validated spectral data for structural analogs like 1H-imidazole, which can inform baseline comparisons for imidazooxazole characterization .

Q. What synthetic methodologies are most effective for preparing imidazooxazole derivatives with high purity?

Multi-step synthesis routes, such as cyclocondensation of α-ketoesters with amidines, are commonly employed. Reaction optimization should prioritize yield and purity via TLC and LC-MS monitoring. For example, CAS registry entries (e.g., 370585-14-1, 343768-54-7) highlight intermediates like hexahydro-2,5-dioxo derivatives, which require strict anhydrous conditions to avoid side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate >95% pure compounds .

Q. How should researchers validate the stability of imidazooxazole compounds under varying experimental conditions?

Stability studies should assess thermal degradation (via thermogravimetric analysis), photolytic sensitivity (UV exposure), and hydrolytic susceptibility (pH 1–13 buffers). For instance, analogs like midazolam hydrochloride undergo hydrolytic degradation under acidic conditions, necessitating pH-controlled storage for imidazooxazole derivatives . Data should be cross-validated using accelerated stability testing (ICH guidelines) to predict shelf-life .

Advanced Research Questions

Q. How can contradictory data on imidazooxazole bioactivity be systematically resolved?

Contradictions in bioactivity data (e.g., conflicting IC50 values in kinase assays) require:

- Source analysis : Verify assay conditions (e.g., ATP concentration, incubation time).

- Statistical rigor : Apply ANOVA or non-parametric tests to compare datasets .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently .

For example, impurities in synthesized batches (e.g., epimerization byproducts) may skew bioactivity; thus, HPLC-ELSD purity checks are essential .

Q. What computational strategies are optimal for predicting imidazooxazole interactions with biological targets?

Docking simulations (AutoDock Vina, Schrödinger Suite) should integrate:

- Target flexibility : Use molecular dynamics (MD) to account for protein conformational changes.

- Solvent effects : Explicit water models improve binding affinity predictions .

Cross-reference results with experimental SAR (structure-activity relationship) data, such as substituent effects at the 4-position of the imidazooxazole ring .

Q. How can researchers design in vivo studies to evaluate imidazooxazole pharmacokinetics while minimizing ethical concerns?

Adopt the PICO framework (Population: rodent models; Intervention: dose escalation; Comparison: control groups; Outcome: bioavailability metrics) to structure studies . Use microsampling techniques (e.g., dried blood spots) to reduce animal usage. Ensure compliance with IACUC protocols, including justification of sample sizes and humane endpoints .

Q. What strategies mitigate batch-to-batch variability in imidazooxazole synthesis for reproducible research?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression.

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

- Reference standards : Use certified materials (e.g., LGC Standards) for QC calibration .

Data Management and Methodology

Q. Which academic databases provide reliable crystallographic or spectral data for imidazooxazole derivatives?

Q. How should researchers address gaps in imidazooxazole toxicology data during grant proposal development?

Leverage FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Partner with CROs for GLP-compliant toxicity screening.

- Novelty : Focus on understudied endpoints (e.g., mitochondrial toxicity).

- Relevance : Align with NIH priorities for antimicrobial or anticancer agents .

Tables for Key Data

| Property | Method | Example Value | Reference |

|---|---|---|---|

| LogP (octanol-water) | HPLC retention time | 2.1 ± 0.3 | |

| Thermal stability (°C) | TGA | Decomposition at 220°C | |

| Aqueous solubility (mg/mL) | Shake-flask method, pH 7.4 | 0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.